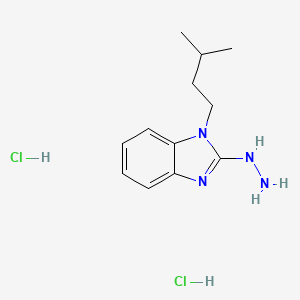

2-Hydrazino-1-(3-methylbutyl)-1H-benzimidazole dihydrochloride

Description

2-Hydrazino-1-(3-methylbutyl)-1H-benzimidazole dihydrochloride is a benzimidazole derivative characterized by a hydrazino (-NH-NH₂) substituent at the 2-position and a branched 3-methylbutyl chain at the 1-position of the benzimidazole core. The dihydrochloride salt form enhances its solubility in polar solvents, making it suitable for biological and chemical applications. Benzimidazole derivatives are widely studied for their pharmacological properties, including antimicrobial, antiviral, and anticancer activities, as well as their utility in coordination chemistry due to their nitrogen-rich heterocyclic structure .

Properties

IUPAC Name |

[1-(3-methylbutyl)benzimidazol-2-yl]hydrazine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4.2ClH/c1-9(2)7-8-16-11-6-4-3-5-10(11)14-12(16)15-13;;/h3-6,9H,7-8,13H2,1-2H3,(H,14,15);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRJXBTXNKOPMAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C2=CC=CC=C2N=C1NN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Hydrazino-1-(3-methylbutyl)-1H-benzimidazole dihydrochloride is a benzimidazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is part of a larger class of nitrogenous heterocycles, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and antiviral effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound features a hydrazino group attached to a benzimidazole core, which is known for its ability to interact with various biological targets. The presence of the 3-methylbutyl group enhances its lipophilicity, potentially improving its bioavailability.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. Research indicates that compounds within this class exhibit significant cytotoxicity against various cancer cell lines. For instance:

- Case Study : In vitro assays demonstrated that this compound showed IC50 values in the low micromolar range against several cancer cell lines, indicating strong antiproliferative activity. Specifically, the compound displayed IC50 values of 6.26 ± 0.33 μM against HCC827 and 6.48 ± 0.11 μM against NCI-H358 cell lines in 2D assays .

| Cell Line | IC50 (μM) | Assay Type |

|---|---|---|

| HCC827 | 6.26 ± 0.33 | 2D |

| NCI-H358 | 6.48 ± 0.11 | 2D |

| HCC827 | 20.46 ± 8.63 | 3D |

| NCI-H358 | 16.00 ± 9.38 | 3D |

These results suggest that while the compound is effective in traditional monolayer cultures (2D), its efficacy may decrease in more physiologically relevant three-dimensional (3D) culture systems.

Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives have also been well-documented. Studies show that these compounds can inhibit the growth of various bacterial strains:

- Research Findings : Compounds similar to 2-Hydrazino-1-(3-methylbutyl)-1H-benzimidazole have shown activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 2 |

| Escherichia coli | 4 |

| Pseudomonas aeruginosa | 8 |

This broad-spectrum activity indicates potential for development as an antimicrobial agent.

The mechanism by which benzimidazole derivatives exert their biological effects often involves interaction with DNA or specific enzymes:

- DNA Binding : Studies have shown that these compounds can bind to DNA, particularly within the minor groove, which may interfere with replication and transcription processes . This interaction is crucial for their anticancer activity.

- Enzyme Inhibition : Some benzimidazole derivatives act as inhibitors of key enzymes involved in cancer progression and microbial metabolism, further contributing to their therapeutic potential .

Structure-Activity Relationship (SAR)

Understanding the SAR of benzimidazole derivatives is essential for optimizing their biological activity:

- Functional Groups : The presence of hydrazino and alkyl substituents has been linked to increased potency against cancer cells and pathogens.

- Comparative Analysis : Compared to other benzimidazole derivatives lacking these groups, compounds with hydrazino functionalities exhibit enhanced binding affinities and biological activities .

Comparison with Similar Compounds

2-(Aminomethyl)benzimidazole Dihydrochloride

- Structure: Features an aminomethyl (-CH₂-NH₂) group at the 2-position instead of hydrazino (-NH-NH₂) .

- However, the absence of the 3-methylbutyl chain reduces lipophilicity.

- Applications : Used in medicinal chemistry for synthesizing inhibitors targeting kinases or proteases.

2-(2-Pyrrolidinyl)-1H-benzimidazole Dihydrochloride

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Comparison: The N,O-group facilitates metal coordination in catalysis, similar to the hydrazino group in the target compound. However, the benzamide scaffold lacks the aromatic nitrogen atoms critical for benzimidazole’s electronic properties.

Functional Analogues

Hydrazino-Containing Heterocycles

- Example: 6-Chloro-7-cyano-3-[2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (Compound 17 in ).

- Structure: Features a hydrazino group conjugated with a benzodithiazine core .

- Comparison: The hydrazino group here participates in π-conjugation, altering redox properties. In contrast, the target compound’s hydrazino group is more accessible for coordination or nucleophilic reactions due to the benzimidazole’s planar structure.

Research Findings and Gaps

- Unresolved Questions: The exact role of the hydrazino group in directing C–H functionalization (cf. N,O-bidentate groups in ) remains underexplored. Further studies on its coordination geometry and reactivity are needed.

Q & A

Basic Questions

Q. What are the established synthetic methodologies for 2-Hydrazino-1-(3-methylbutyl)-1H-benzimidazole dihydrochloride?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, benzimidazole derivatives are often prepared by reacting substituted benzimidazole precursors with hydrazine derivatives under acidic conditions. Evidence from PubChem highlights the use of AI-driven retrosynthesis tools to predict feasible routes, prioritizing one-step reactions using databases like Reaxys and BKMS_METABOLIC . Optimization may involve adjusting stoichiometry, temperature (e.g., reflux in ethanol), and catalysts (e.g., K₂CO₃, as seen in analogous syntheses) .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer : Characterization requires:

- NMR spectroscopy (¹H/¹³C) to confirm the hydrazino and alkyl substituents .

- Mass spectrometry (ESI-MS) for molecular weight verification .

- Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) to assess thermal stability and decomposition patterns .

- IR spectroscopy to identify functional groups (e.g., N-H stretches in hydrazine moieties) .

Q. How can researchers design initial biological activity screening for this compound?

- Methodological Answer : Begin with in vitro assays such as:

- MTT assays to evaluate cytotoxicity against cancer cell lines (e.g., using DMEM and fetal calf serum for cell culture) .

- Antimicrobial disk diffusion assays to test bacterial/fungal inhibition .

- Fluorescence spectroscopy to study DNA binding (e.g., Hoechst-33342 displacement assays) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity and binding mechanisms of this compound?

- Methodological Answer :

- Use molecular docking (e.g., AutoDock Vina) to simulate interactions with target proteins (e.g., DNA topoisomerases or kinase enzymes).

- Validate predictions with density functional theory (DFT) to calculate electronic properties and reactivity indices .

- Cross-reference with PubChem’s AI-driven synthesis models to prioritize derivatives with optimized binding affinities .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Replicate experiments under standardized conditions (e.g., fixed cell lines, solvent controls) to eliminate variability .

- Perform dose-response curves to assess potency thresholds and Hill slopes.

- Apply multivariate statistical analysis (e.g., PCA) to identify confounding variables (e.g., impurity profiles from synthesis) .

Q. What strategies are effective for structure-activity relationship (SAR) studies on benzimidazole derivatives?

- Methodological Answer :

- Synthesize analogs with modified substituents (e.g., varying alkyl chain lengths or halogen substitutions) .

- Correlate logP values (lipophilicity) with cellular uptake using HPLC-derived retention times.

- Use fluorescence quenching assays to quantify DNA intercalation efficiency .

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

- Methodological Answer :

- Screen solvents (e.g., DMF vs. ethanol) for solubility and reaction kinetics .

- Employ design of experiments (DoE) to test variables like temperature (50–100°C), pH, and catalyst loading .

- Monitor progress via HPLC to isolate intermediates and minimize byproducts .

Q. What advanced experimental designs are suitable for studying the compound’s mechanism of action?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.